3,3-Dimethylpyrrolidin-2-one hydrochloride
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Overview
Description
3,3-Dimethylpyrrolidin-2-one hydrochloride, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance .
Synthesis Analysis
The synthesis of 3,3-Dimethylpyrrolidin-2-one involves the use of potassium carbonate and N,N`-dimethylethylenediamine in 1,4-dioxane at temperatures between 20 - 110℃ for 14 hours . Another synthesis method involves the use of hydrogen chloride in diethyl ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8)
. The molecular weight is 113.16 and the average mass is 149.619 Da . Physical and Chemical Properties Analysis
This compound is a solid substance . The compound is very soluble with a solubility of 14.9 mg/ml or 0.131 mol/l .Scientific Research Applications
GPR14/Urotensin-II Receptor Agonist
- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound displayed selectivity and potential as a drug lead and pharmacological research tool (Croston et al., 2002).
Chemical Reaction Studies
- Research on 3,4-dimethylpyrrole demonstrated an alternative reaction pathway when treated with hydrochloric acid, leading to the formation of a reversible dimer (Bender & Bonnett, 1968).
Pyrolysis Studies
- A study on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide showed the formation of 3,3-dimethyl-1-pyrroline-1-oxide, providing insights into nitrone identification and cyclo-additions (Bonnett, Ho, & Raleigh, 1965).
Corrosion Inhibition Studies
- An investigation into the inhibition of steel corrosion by pyridine-pyrazole compounds revealed that specific derivatives effectively reduced corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).
Organocatalysis
- A study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrated its effectiveness in catalyzing asymmetric Michael addition, providing a basis for understanding the catalyzing mechanism (Cui Yan-fang, 2008).
Spectroscopy and Analytical Chemistry
- Research on the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine as a chromogenic reagent provided an efficient method for water analysis (Poboży et al., 1995).
Catalyst in Acylation Reactions
- A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols and phenols under base-free conditions, offering insights into reaction mechanisms and catalyst regeneration (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3,3-dimethylpyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZSRPHEHJECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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